molecular formula C6H6FNO2S2 B13243195 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B13243195
M. Wt: 207.3 g/mol
InChI Key: MTVHOIACEFCVBI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₆FNO₂S₂ and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group attached to a thiazole ring, further substituted with a sulfonyl fluoride group.

Preparation Methods

The synthesis of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves several steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of a cyclopropyl ketone with thiourea under acidic conditions to form the thiazole ring. The sulfonyl fluoride group is then introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development . The thiazole ring also contributes to the compound’s biological activity by stabilizing the molecule and facilitating its interaction with biological targets.

Comparison with Similar Compounds

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability, making it valuable for various research applications.

Properties

Molecular Formula

C6H6FNO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

MTVHOIACEFCVBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)S(=O)(=O)F

Origin of Product

United States

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